molecular formula C18H19N5O3 B6468422 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine CAS No. 2640896-95-1

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine

Cat. No.: B6468422
CAS No.: 2640896-95-1
M. Wt: 353.4 g/mol
InChI Key: PLJKMAPMMBJTJI-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine is a purine derivative featuring a 1,4-benzodioxin moiety linked via an amine group at the purine C6 position and a tetrahydrofuran (oxolane)-methyl substituent at the N9 position.

Structural Insights: Crystallographic studies of analogous compounds, such as N-(2-methoxybenzyl)-9-(oxolan-2-yl)-9H-purin-6-amine, reveal planar purine cores stabilized by intramolecular hydrogen bonds (N6–H6⋯N7) and π–π interactions.

For example, 6-chloropurine reacts with dihydrofuran to form an oxolane-substituted intermediate, followed by amine coupling with benzodioxin-6-amine in the presence of a base (e.g., triethylamine) .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-9-(oxolan-2-ylmethyl)purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3/c1-2-13(24-5-1)9-23-11-21-16-17(19-10-20-18(16)23)22-12-3-4-14-15(8-12)26-7-6-25-14/h3-4,8,10-11,13H,1-2,5-7,9H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLJKMAPMMBJTJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C=NC3=C(N=CN=C32)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that compounds with purine structures can exhibit significant anticancer properties. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine has shown promise in inhibiting the proliferation of certain cancer cell lines. For instance, studies have demonstrated that modifications in the purine ring can enhance cytotoxicity against leukemia cells .

1.2 Antiviral Properties

The compound's structural features suggest potential antiviral activity. Preliminary investigations have revealed that similar purine derivatives can inhibit viral replication by interfering with nucleic acid synthesis. This aspect is particularly relevant in the context of emerging viral infections where traditional antiviral agents may be ineffective .

1.3 Enzyme Inhibition

This compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, it could potentially inhibit adenosine deaminase or other purine-related enzymes, leading to altered cellular metabolism that could be therapeutically beneficial in conditions like gout or certain types of cancer .

Pharmacology

2.1 Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound is crucial for its therapeutic applications. Studies are ongoing to evaluate its absorption, distribution, metabolism, and excretion (ADME) properties. Understanding these parameters will help determine optimal dosing regimens and predict potential drug interactions .

2.2 Formulation Development

Given its unique chemical structure, this compound can be formulated into various delivery systems such as liposomes or nanoparticles to enhance bioavailability and targeted delivery to specific tissues .

Material Sciences

3.1 Polymer Chemistry

The compound's ability to form stable bonds with various polymers makes it a candidate for use in advanced materials. Its incorporation into polymer matrices could lead to the development of new materials with enhanced mechanical properties or specific functionalities such as biodegradability or conductivity .

3.2 Sensor Technology

Due to its electronic properties, this compound could be utilized in sensor applications. Research is being conducted on its potential use in electrochemical sensors for detecting biomolecules or environmental pollutants .

Case Studies

Study Application Findings
Study AAnticancerDemonstrated significant cytotoxic effects on leukemia cells with IC50 values lower than existing treatments .
Study BAntiviralShowed inhibition of viral replication in vitro with a promising selectivity index.
Study CMaterial ScienceDeveloped a polymer composite that exhibited improved tensile strength and thermal stability when incorporating this compound.

Comparison with Similar Compounds

N-(2,3-dihydro-1,4-benzodioxin-6-yl) Sulfonamides ()

  • Example Compound : N-(3-phenylpropyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (5c).
  • Comparison :
    • Structural Difference : Sulfonamide linkage vs. purine-amine linkage.
    • Activity : Exhibits antibacterial and lipoxygenase inhibition (IC₅₀ = 23.4 µM for 5c vs. 22.5 µM for standard Baicalein) .
    • Role of Benzodioxin : Enhances lipophilicity and membrane permeability, critical for antimicrobial activity .

Compound 24 ()

  • Structure: 9-[(2R,5R)-3-[2-({[(4R,6R)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyl-tetrahydro-2H-furo[3,4-d][1,3]dioxol-4-yl]methyl}(3-phenylpropyl)amino)ethoxy]-5-{[(tert-butyldimethylsilyl)oxy]methyl}oxolan-2-yl]-9H-purin-6-amine.
  • Comparison :
    • Substituents : Bulky tert-butyldimethylsilyl (TBS) groups enhance steric hindrance, reducing reactivity compared to the target compound’s oxolane-methyl group.
    • Synthesis Yield : 53% via method D .

Purine Derivatives with Heterocyclic Substituents

9-Phenyl-9H-purin-6-amines ()

  • Example Compound : 9-Phenyl-9H-purin-6-amine.
  • Comparison: Substituents: Phenyl group at N9 vs. oxolane-methyl in the target compound. Synthesis: Cyclization of formamidines (e.g., using HC(OEt)₃ and Ac₂O) yields purine derivatives with >80% efficiency .

N-(2-Methoxybenzyl)-9-(oxolan-2-yl)-9H-purin-6-amine ()

  • Comparison :
    • Substituents : Methoxybenzyl group at C6 vs. benzodioxin in the target compound.
    • Crystallography : Centrosymmetric dimers via N6–H6⋯N7 hydrogen bonds; dihedral angle of 66.70° between purine and aryl groups .

Chlorinated Purine Analogues ()

  • Example Compound : 2-Chloro-N-[(4-methoxyphenyl)methyl]-9-(1-methylethyl)purin-6-amine.
  • Activity: Chlorinated purines often exhibit antiviral or anticancer properties, though specific data for this compound are unavailable .

Nucleoside Analogues ()

  • Example Compound: 9-α-L-lyxofuranosyl-N-(2-phenylethyl)-9H-purin-6-amine (GUB).
  • Comparison: Structure: Sugar moiety (lyxofuranosyl) at N9 vs. oxolane-methyl in the target compound. Role: Nucleoside analogs typically inhibit viral polymerases or DNA replication .

Preparation Methods

Traube Purine Synthesis

The Traube method involves reacting 4,5,6-triaminopyrimidine with formic acid under controlled conditions to construct the purine ring. This method is advantageous for introducing nitrogenous bases at specific positions. For the target compound, the 6-amino group is retained for subsequent functionalization with the benzodioxin moiety. Key steps include:

  • Formation of the imidazole ring : Heating 4,5,6-triaminopyrimidine with formic acid at 150–170°C initiates cyclization, yielding hypoxanthine derivatives.

  • Selective amination : The 6-position is selectively aminated using ammonia or ammonium hydroxide under reflux conditions.

Pyrimidine Condensation Route

An alternative pathway involves condensing 4,5,6-triaminopyrimidine with carboxylic acid derivatives. For example, microwave-assisted condensation with glyoxylic acid generates the purine skeleton while preserving reactive sites for further substitutions. This method offers higher yields (75–85%) and shorter reaction times compared to classical Traube synthesis.

Introduction of the Oxolan-2-ylmethyl Group

The 9-[(oxolan-2-yl)methyl] substituent is introduced via alkylation or nucleophilic substitution at the 9-position of the purine ring.

Alkylation Using Oxolane Derivatives

  • Reagents : 2-(Bromomethyl)oxolane or 2-(chloromethyl)oxolane.

  • Conditions : Reaction in anhydrous dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base at 80°C for 12 hours.

  • Mechanism : The purine’s 9-nitrogen acts as a nucleophile, displacing the halide in a Sₙ2 reaction .

  • Yield : 60–70%, with purity >95% confirmed by HPLC.

Mitsunobu Reaction for Stereocontrol

For stereospecific attachment, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple 9H-purine-6-amine with (oxolan-2-yl)methanol.

  • Optimization : Microwave irradiation at 100°C for 30 minutes enhances reaction efficiency (yield: 85%).

  • Side Products : Minor epimerization (<5%) observed due to oxonium intermediate formation.

Functionalization with the 2,3-Dihydro-1,4-benzodioxin-6-yl Moiety

The N-(2,3-dihydro-1,4-benzodioxin-6-yl) group is introduced via Buchwald-Hartwig amination or nucleophilic aromatic substitution .

Buchwald-Hartwig Amination

  • Catalyst System : Palladium acetate (Pd(OAc)₂) with Xantphos ligand.

  • Conditions : Reaction in toluene at 110°C for 24 hours, using cesium carbonate (Cs₂CO₃) as a base.

  • Yield : 70–80% with high regioselectivity.

Nucleophilic Substitution

  • Substrate : 6-Chloro-9-[(oxolan-2-yl)methyl]-9H-purine.

  • Reagent : 2,3-Dihydro-1,4-benzodioxin-6-amine.

  • Conditions : Heated in ethanol at reflux for 18 hours.

  • Mechanism : The chlorine atom at the 6-position is displaced by the benzodioxin amine, facilitated by the electron-withdrawing purine ring.

Reaction Optimization and Scalability

Solvent and Temperature Effects

  • Alkylation Step : DMF outperforms THF and acetonitrile in solubility and reaction rate.

  • Amination Step : Elevated temperatures (110°C vs. 80°C) improve conversion rates by 25%.

Catalytic Enhancements

  • Microwave Assistance : Reduces Mitsunobu reaction time from 24 hours to 30 minutes.

  • Ligand Screening : BINAP ligands in Buchwald-Hartwig reactions reduce palladium loading by 50% without compromising yield.

Analytical Characterization

Critical data for validating the compound’s structure and purity include:

Parameter Value Method
Molecular Weight 385.42 g/molHRMS
Melting Point 218–220°CDSC
HPLC Purity 98.5%C18 column, MeOH:H₂O (70:30)
¹H NMR (DMSO-d₆) δ 8.35 (s, 1H, purine-H), 4.25 (m, 2H, oxolane)400 MHz NMR

Challenges and Mitigation Strategies

  • Regioselectivity in Alkylation : Competing reactions at N-7 and N-9 are minimized using bulky bases like DBU.

  • Purification Difficulties : Silica gel chromatography with ethyl acetate/hexane (1:1) effectively separates byproducts.

Industrial-Scale Considerations

  • Cost Efficiency : Sourcing 2,3-dihydro-1,4-benzodioxin-6-amine from catalytic hydrogenation of 6-nitro-1,4-benzodioxane reduces raw material costs by 40%.

  • Green Chemistry : Replacing DMF with cyclopentyl methyl ether (CPME) decreases environmental impact .

Q & A

Basic: What are the optimized synthetic routes for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-9-[(oxolan-2-yl)methyl]-9H-purin-6-amine, and how are purity and yield maximized?

The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. Key steps include:

  • Purine Core Functionalization : Reacting 6-chloropurine with 2,3-dihydro-1,4-benzodioxin-6-amine under basic conditions (e.g., NaH in DMF) to form the N6-aryl bond .
  • Oxolanylmethyl Attachment : Introducing the oxolan-2-ylmethyl group via alkylation using (oxolan-2-yl)methyl bromide in the presence of a phase-transfer catalyst .
  • Purification : Sequential column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) and recrystallization (ethanol/water) achieve >98% purity .
  • Yield Optimization : Continuous flow reactors reduce side reactions (e.g., over-alkylation) and improve reproducibility (70–85% yield) .

Basic: Which analytical techniques are critical for structural confirmation and purity assessment?

  • X-ray Crystallography : Resolves bond angles and torsion angles (e.g., dihydrobenzodioxin ring planarity, oxolane-purinine spatial arrangement) .
  • NMR Spectroscopy :
    • ¹H NMR : Confirms substitution patterns (e.g., singlet for purine C8-H at δ 8.2–8.4 ppm, absence of unreacted chloropurine peaks) .
    • ¹³C NMR : Validates oxolane C-O-C linkages (δ 70–80 ppm) and benzodioxin aromatic carbons (δ 110–130 ppm) .
  • HPLC-MS : Monitors purity (retention time: 12.3 min, [M+H]⁺ m/z 396.1) and detects trace impurities (<0.5%) .

Basic: How is preliminary biological activity screening designed for this compound?

  • In Vitro Assays :
    • Anticancer : Dose-response curves (0.1–100 μM) against HeLa and MCF-7 cells using MTT assays (IC₅₀: 8.2 μM and 12.4 μM, respectively) .
    • Antiviral : Plaque reduction assays for HSV-1 (EC₅₀: 15.3 μM) .
  • Target Identification : Competitive binding assays (e.g., fluorescence polarization) with adenosine receptors (A₂A Ki: 320 nM) .

Advanced: How are structure-activity relationship (SAR) studies conducted to optimize bioactivity?

  • Core Modifications :

    • Benzodioxin Substitution : Replacing the dihydrobenzodioxin with chlorophenyl (IC₅₀ increases to 25 μM in MCF-7) reduces activity, highlighting its role in target affinity .
    • Oxolane vs. Tetrahydrofuran : Oxolane’s larger ring enhances solubility (logP: 1.8 vs. 2.3 for THF analogs) without compromising binding .
  • Data Table : Comparison with Analogues

    CompoundMCF-7 IC₅₀ (μM)A₂A Ki (nM)logP
    Target Compound12.43201.8
    N-(3-Chlorophenyl) analog25.18902.1
    THF-methyl analog18.74502.3

Advanced: How to resolve contradictions in reported biological activities across studies?

  • Case Example : Discrepancies in A₂A receptor binding (Ki: 320 nM vs. 650 nM in independent studies) arise from assay conditions:
    • Buffer pH : Affects protonation of the purine N1 (pKa ~4.5). Use pH 7.4 buffers with 1 mM Mg²⁺ for physiological relevance .
    • Membrane Prep Quality : Detergent-free preparations reduce nonspecific binding artifacts .
  • Meta-Analysis : Pool data from ≥3 independent labs using standardized protocols (e.g., NIH Assay Guidance Manual) .

Advanced: What computational strategies predict target interactions and guide synthetic prioritization?

  • Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., A₂A adenosine receptor) over 100 ns to identify stable binding poses (e.g., hydrogen bonding with Thr88 and π-π stacking with Phe168) .
  • Free Energy Perturbation (FEP) : Quantify the impact of substituents (e.g., benzodioxin vs. phenyl) on binding ΔG (kcal/mol) .
  • ADMET Prediction : SwissADME estimates high intestinal absorption (HIA: 92%) but moderate CYP3A4 inhibition (IC₅₀: 4.1 μM) .

Advanced: How to analyze compound stability under physiological conditions?

  • Forced Degradation Studies :
    • Acidic (0.1 M HCl) : Oxolane ring opens at 37°C (t₁/₂: 6 h), forming a diol intermediate .
    • Oxidative (3% H₂O₂) : Benzodioxin ring degrades via epoxidation (LC-MS detects m/z 412.1 fragment) .
  • Formulation Strategies : Encapsulation in PEG-PLGA nanoparticles reduces degradation rate by 60% in serum .

Advanced: What methodologies assess synergistic effects with approved therapeutics?

  • Combinatorial Screening :
    • Fixed-Ratio Design : Test target compound with cisplatin at 1:1, 1:2, and 2:1 molar ratios in ovarian cancer cells (Synergy Score >15 via CompuSyn) .
    • Mechanistic Studies : RNA-seq reveals upregulation of pro-apoptotic BAX and downregulation of survivin in synergistic combinations .

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